![molecular formula C16H13NOS2 B3490050 N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3490050.png)
N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide
Overview
Description
N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide is an organic compound with the molecular formula C16H13NOS2. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, and a carboxamide group attached to the 3-position of the benzothiophene ring. The compound also features a methylsulfanyl group attached to the phenyl ring, which is connected to the nitrogen atom of the carboxamide group .
Preparation Methods
The synthesis of N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere. The reaction conditions, including temperature and reaction time, can vary depending on the specific substrates used.
Chemical Reactions Analysis
N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide can be compared with similar compounds, such as:
N-[2-(methylsulfanyl)phenyl]acetamide: This compound has a similar structure but lacks the benzothiophene ring, which may result in different chemical and biological properties.
2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide: This compound contains a chloro group instead of the benzothiophene ring, which can affect its reactivity and applications.
The unique structure of this compound, particularly the presence of the benzothiophene ring, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-19-15-9-5-3-7-13(15)17-16(18)12-10-20-14-8-4-2-6-11(12)14/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARIOTWDELOHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



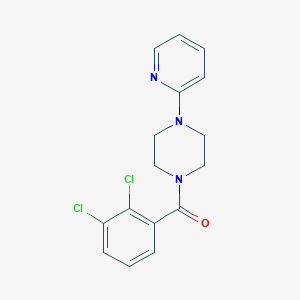

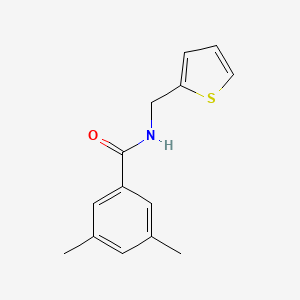
![METHYL 3-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B3490014.png)

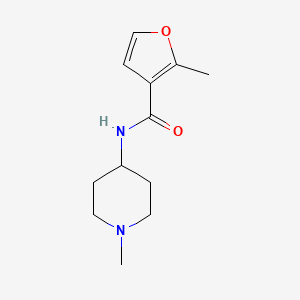
![2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B3490034.png)
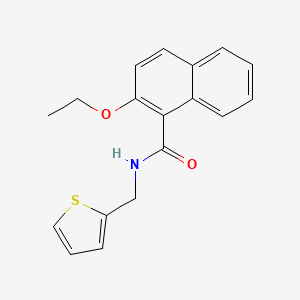
![N-[(3-CHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3490042.png)
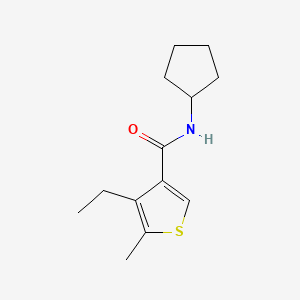
![methyl 5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3490056.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B3490063.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490064.png)
